

# Application Notes and Protocols for Aluminum Foam in Lightweight Structural Design

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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These application notes provide a comprehensive overview of **aluminum** foam, a novel material with significant potential for lightweight structural applications. This document details its manufacturing processes, key mechanical properties, standardized testing protocols, and current applications. The information is intended to serve as a valuable resource for researchers and scientists in materials science, engineering, and related fields.

## Introduction to Aluminum Foam

**Aluminum** foam is a cellular material created by introducing gas pores into solid **aluminum** or its alloys. The resulting structure, akin to a metallic sponge, can be either open-celled (interconnected pores) or closed-celled (separated pores). This unique structure gives it a combination of beneficial properties not found in solid metals, including very low density, high energy absorption capacity, and good thermal and acoustic insulation.<sup>[1][2]</sup> These characteristics make it an attractive material for lightweight structures in the aerospace, automotive, and construction industries where weight reduction is critical.<sup>[3][4]</sup>

## Manufacturing Protocols

The properties of **aluminum** foam are highly dependent on its manufacturing process. The two primary methods are the melt-foaming route and the powder metallurgy route.

### Melt Foaming Method (Direct Foaming)

This method involves foaming the **aluminum** in its liquid state.

Protocol:

- **Melting:** An **aluminum** alloy (e.g., Al-Si alloys) is melted in a crucible. The temperature is maintained just above its melting point (e.g., 660-690°C).[1]
- **Viscosity Enhancement:** A thickening agent, such as calcium (Ca) granules or silicon carbide (SiC) / **aluminum** oxide (Al<sub>2</sub>O<sub>3</sub>) particles, is added to the melt and stirred to increase its viscosity.[2][5] This prevents premature collapse of the foam bubbles.
- **Foaming:** A foaming agent, typically titanium hydride (TiH<sub>2</sub>), is added to the viscous melt.[2][5] Upon heating, TiH<sub>2</sub> decomposes, releasing hydrogen gas which creates bubbles within the molten **aluminum**.
- **Stabilization & Solidification:** The liquid foam is allowed to expand. Once the desired pore structure is achieved, the foam is rapidly cooled with air or water to solidify it, trapping the gaseous pores.[6]

## Powder Metallurgy Method (Indirect Foaming)

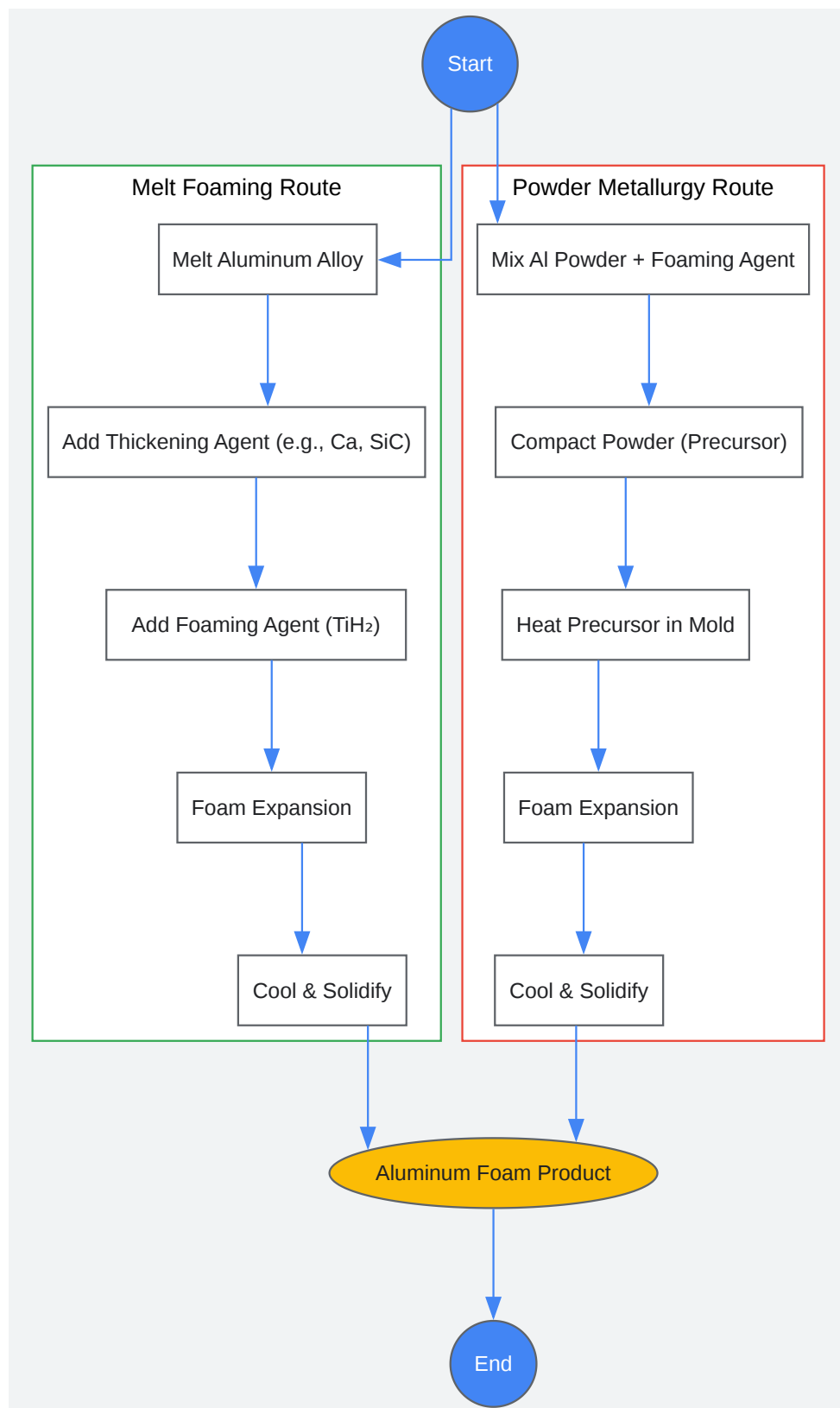
This method starts with metal powders to create a foamable precursor material.

Protocol:

- **Mixing:** **Aluminum** or **aluminum** alloy powder is mixed with a powdered foaming agent (e.g., TiH<sub>2</sub>).[2]
- **Compaction:** The powder mixture is compacted under pressure to create a dense, non-porous precursor material. This can be done through cold or hot pressing.
- **Shaping:** The precursor can be further processed, for example, by extrusion or rolling, to form plates or other desired shapes.
- **Foaming:** The precursor is heated in a furnace to a temperature near the melting point of the **aluminum** alloy.[2] The heat causes the foaming agent to decompose, releasing gas and forcing the material to expand into its final foamed structure within a mold.

- Cooling: The foamed part is then cooled to solidify.

Below is a workflow diagram illustrating the general manufacturing process for **aluminum** foam.



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Caption: General workflow for **aluminum** foam manufacturing.

## Properties of Aluminum Foam

The mechanical properties of **aluminum** foam are a function of its relative density, base alloy, and cell structure (size and uniformity).

### Data Presentation

The following tables summarize key quantitative data for different types of **aluminum** foams.

Table 1: Mechanical Properties of Closed-Cell **Aluminum** Foams

Material / Manufacturer	Density (g/cm <sup>3</sup> )	Relative Density (%)	Compressive Strength (MPa)	Young's Modulus (GPa)	Energy Absorption (MJ/m <sup>3</sup> )
Alporas (Alloy)	0.2 - 0.25	8 - 10	1.3 - 1.7	0.4 - 1.0	Data Varies
Alulight (Alloy)	0.3 - 1.0	10 - 35	1.9 - 14.0	1.7 - 12	Data Varies
Cymat (Al-SiC)	0.07 - 0.56	2 - 20	0.04 - 7.0	0.02 - 2.0	Data Varies
A356 Alloy Foam	~0.45	~55	1.26	Not Specified	1.31

| A383 Alloy Foam | ~0.45 | ~55 | 2.40 | Not Specified | 1.02 |

Note: Data compiled from multiple sources.<sup>[7]</sup> Values can vary significantly based on specific composition and pore structure.

Table 2: Properties of Open-Cell **Aluminum** Foams

Property	Value Range
Density (g/cm <sup>3</sup> )	0.2 - 0.5
Porosity (%)	70 - 90
Compressive Strength (MPa)	3 - 17
Bending Strength (MPa)	3 - 15

| Noise Reduction Coefficient (NRC) | > 0.75 |

Note: Data compiled from reference[3].

## Experimental Protocols for Characterization

Accurate characterization of **aluminum** foam properties is crucial for its application in structural design. Standardized testing procedures ensure comparability of data.

### Density and Porosity Measurement

Objective: To determine the apparent density and porosity of an **aluminum** foam sample.

Protocol (Based on Archimedes' Principle):

- **Sample Preparation:** Cut a regularly shaped (e.g., cubic or cylindrical) specimen from the foam panel. Measure its dimensions using calipers to calculate the bulk volume ( $V_{\text{bulk}}$ ).
- **Dry Weight:** Weigh the specimen using a precision balance to get its mass ( $m$ ).
- **Calculate Apparent Density:** The apparent density ( $\rho_{\text{foam}}$ ) is calculated as:
  - $\rho_{\text{foam}} = m / V_{\text{bulk}}$
- **Calculate Relative Density:** The relative density ( $\rho_{\text{rel}}$ ) is the ratio of the foam's density to the density of the solid parent **aluminum** alloy ( $\rho_{\text{solid}}$ , approx. 2.7 g/cm<sup>3</sup>):
  - $\rho_{\text{rel}} = (\rho_{\text{foam}} / \rho_{\text{solid}}) * 100\%$
- **Calculate Porosity:** Porosity ( $P$ ) is the volume fraction of voids and is calculated as:

- $P = (1 - (\rho_{\text{foam}} / \rho_{\text{solid}})) * 100\%$

For irregularly shaped samples, the bulk volume can be determined by water displacement methods, ensuring the sample is coated in a waterproof sealant to prevent water ingress into open cells.[\[8\]](#)

## Uniaxial Compression Testing (Based on ISO 13314:2011)

Objective: To determine the compressive strength, plateau stress, and energy absorption capacity of **aluminum** foam.[\[9\]](#)

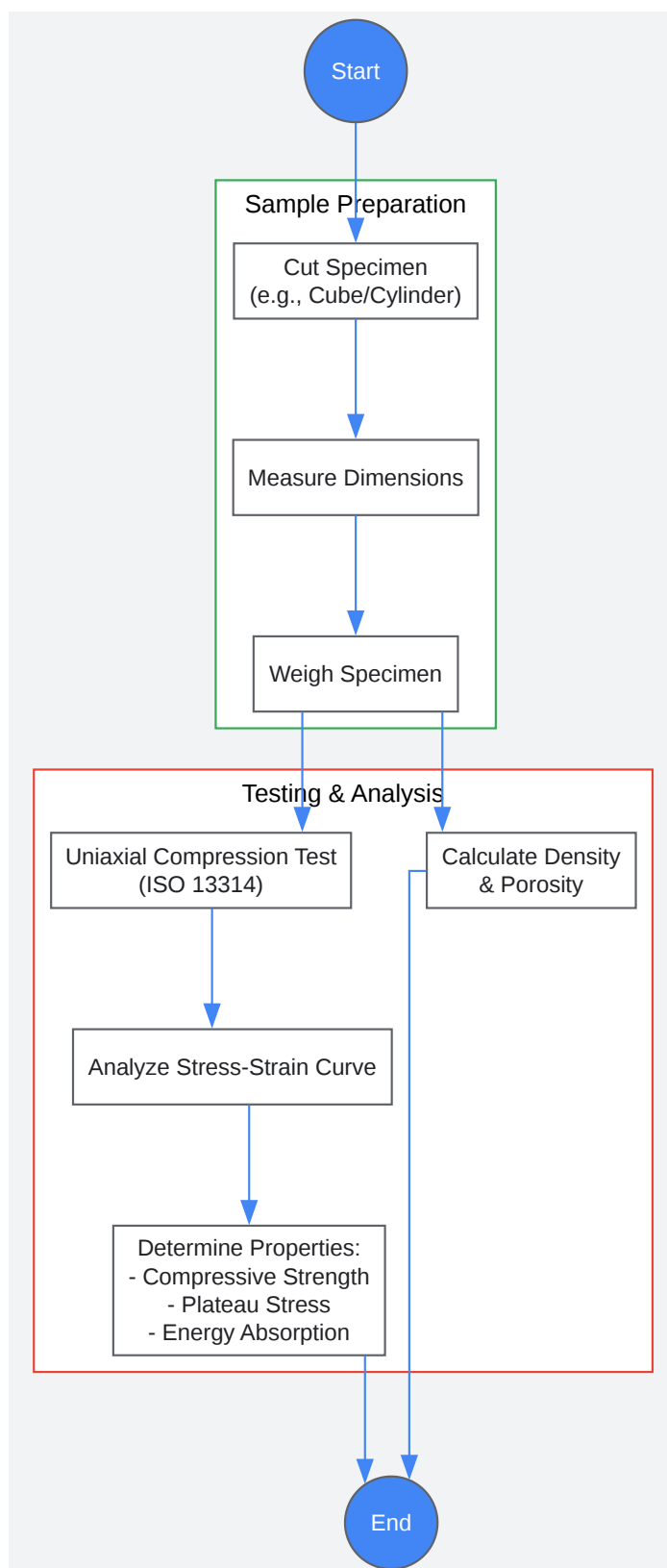
Protocol:

- Specimen Preparation: Prepare a cylindrical or cubical test specimen. The dimensions should be large enough to be representative of the cell structure. A common size is D30 mm x H30 mm.[\[10\]](#)
- Test Setup:
  - Use a universal testing machine with parallel compression platens.[\[11\]](#)
  - The platens should be made of a hard material (e.g., hardened steel) and be larger than the specimen's cross-section.[\[11\]](#)
  - Center the specimen between the platens.
- Test Execution:
  - Apply a compressive load at a constant crosshead speed to achieve a quasi-static strain rate (e.g., between  $10^{-3} \text{ s}^{-1}$  and  $10^{-2} \text{ s}^{-1}$ ).[\[4\]](#)
  - Record the force and displacement data continuously until the foam is densified (typically to about 80% strain).[\[10\]](#)
- Data Analysis:
  - Convert the force-displacement data into a stress-strain curve.

- Compressive Strength: Determine the first maximum compressive stress, often considered the yield stress.[\[2\]](#)
- Plateau Stress: Calculate the arithmetic mean of the stress values in the plateau region of the curve.[\[6\]](#)
- Energy Absorption: Calculate the area under the stress-strain curve up to a specific strain (e.g., 50% or the onset of densification). This value represents the energy absorbed per unit volume.[\[12\]](#)

The following diagram illustrates the experimental workflow for characterizing **aluminum** foam.





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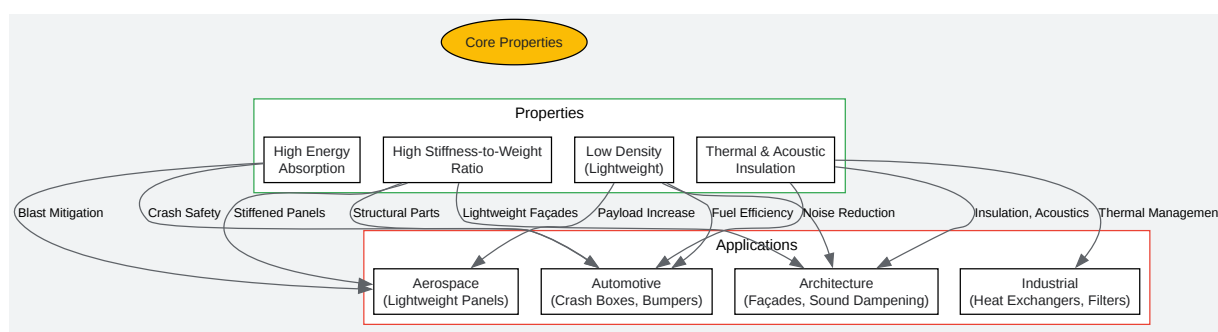
Caption: Experimental workflow for foam characterization.

## Applications in Lightweight Structural Design

The unique properties of **aluminum** foam make it suitable for a variety of applications.[13]

- Automotive Industry: Used in crash boxes, bumpers, and side-impact protection due to its excellent energy absorption capabilities.[3] It helps reduce vehicle weight, improving fuel efficiency without compromising safety.
- Aerospace: Employed for lightweight structural components, blast mitigation, and vibration damping.[1] Its high stiffness-to-weight ratio is a significant advantage.[12]
- Construction & Architecture: Used in lightweight panels, for sound absorption, and as fire-resistant cores in composite panels.[3][12] **Aluminum** foam sandwich panels offer high bending stiffness at a minimal weight.[12]
- Other Applications: Include heat exchangers, filters, and catalyst supports (especially open-cell foams) due to their large surface area.[10]

The relationship between **aluminum** foam's properties and its applications is visualized below.



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Caption: Relationship between properties and applications.

## Aluminum Foam Sandwich (AFS) Panels

A significant application is in sandwich panels, which consist of an **aluminum** foam core bonded between two solid **aluminum** face sheets.[14] These panels offer superior bending stiffness and strength compared to solid **aluminum** sheets of the same weight.[12]

Fabrication Protocol (Roll Bonding Method):

- **Precursor Core:** A foamable precursor core is created using the powder metallurgy method.
- **Assembly:** The precursor core is placed between two **aluminum** alloy face sheets.
- **Roll Bonding:** The three-layer assembly is hot-rolled. The pressure from rolling bonds the face sheets to the precursor core.[7][15]
- **Foaming:** The resulting composite panel is heated in a furnace. The core expands, creating the final sandwich structure with a strong metallurgical bond between the core and the face sheets.[7]
- **Finishing:** The panel can be cooled, and then cut or formed into its final shape.

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- To cite this document: BenchChem. [Application Notes and Protocols for Aluminum Foam in Lightweight Structural Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147820#application-of-aluminum-foam-in-lightweight-structural-design]

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Address: 3281 E Guasti Rd

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